ARN-21934

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

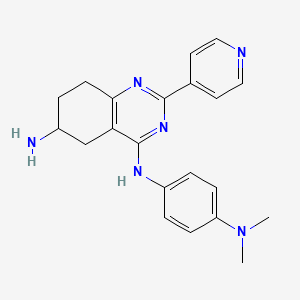

4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXSRLUXTFDZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of ARN-21934: A Selective Topoisomerase IIα Catalytic Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARN-21934 is a novel, potent, and highly selective small molecule inhibitor of human topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and chromosome organization. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, selectivity, and cellular consequences. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of its molecular interactions and therapeutic potential as an anticancer agent.

Introduction

Human topoisomerase IIα is a well-validated target for cancer chemotherapy. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA, a process essential for relieving torsional stress during replication and transcription, as well as for segregating chromosomes during mitosis. Many clinically used anticancer drugs, such as etoposide, are "Topo II poisons," which stabilize the covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. However, this mechanism is also associated with significant side effects, including the development of secondary malignancies.

This compound represents a distinct class of Topo IIα inhibitors. It functions as a catalytic inhibitor, disrupting the enzymatic activity of Topo IIα without trapping the DNA-enzyme cleavage complex.[1] This mode of action suggests a potentially safer therapeutic profile. Furthermore, this compound exhibits remarkable selectivity for the α isoform over the β isoform of Topo II, which is ubiquitously expressed and may be associated with the off-target effects of non-selective inhibitors.[2]

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of human topoisomerase IIα. The primary mechanism involves the modulation of the enzyme's catalytic cycle, specifically inhibiting the relaxation of supercoiled DNA.

Catalytic Inhibition of Topoisomerase IIα

The hallmark of this compound's mechanism is its ability to inhibit the catalytic activity of Topo IIα without acting as a "poison."[1] Unlike etoposide, which stabilizes the Topo II-DNA cleavage complex, this compound does not induce an increase in DNA double-strand breaks.[2] This was demonstrated in DNA cleavage assays where, in contrast to etoposide, this compound did not enhance the formation of the covalent enzyme-DNA intermediate.[2] Instead, it directly interferes with the enzyme's ability to relax supercoiled DNA.

The inhibitory potency of this compound has been quantified in DNA relaxation assays. In these experiments, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 µM for the inhibition of DNA relaxation catalyzed by human Topo IIα.[2] This is significantly more potent than the widely used anticancer drug etoposide, which has an IC50 of 120 µM in the same assay.[2]

Isoform Selectivity

A key feature of this compound is its high selectivity for the α isoform of human topoisomerase II over the β isoform. The IC50 value for the inhibition of DNA relaxation by Topo IIβ is approximately 100-fold higher than that for Topo IIα, indicating a strong preference for the α isoform.[2] This selectivity is a significant advantage, as the α isoform is preferentially expressed in proliferating cells, making it a more specific target for cancer therapy. In contrast, the β isoform is more broadly expressed in both dividing and quiescent cells, and its inhibition may contribute to the toxicity of non-selective Topo II inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 (DNA Relaxation) | Human Topoisomerase IIα | 2 µM | [2] |

| IC50 (DNA Relaxation) | Human Topoisomerase IIβ | >200 µM | [2] |

| Selectivity (Topo IIβ / Topo IIα) | - | ~100-fold | [2] |

| Comparison IC50 (DNA Relaxation) | Etoposide (Topo IIα) | 120 µM | [2] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 12.6 | [2] |

| G-361 | Melanoma | 8.1 | [2] |

| MCF7 | Breast | 15.8 | [2] |

| HeLa | Endometrial | 38.2 | [2] |

| A549 | Lung | 17.1 | [2] |

| DU145 | Prostate | 11.5 | [2] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Dose | 10 | mg/kg |

| Route of Administration | Intraperitoneal (I.P.) | - |

| Cmax (Plasma) | 0.68 | µg/mL |

| tmax (Plasma) | 15 | min |

| AUC (Plasma) | 73.1 | µg·min/mL |

| t1/2 (Plasma) | 149 | min |

| Brain Penetration | Yes | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on the descriptions in the primary literature.

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

-

Reagents:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 0.5 mM ATP.

-

This compound and Etoposide (dissolved in DMSO)

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, and 0.025% bromophenol blue in 50% glycerol.

-

-

Procedure:

-

Reaction mixtures are prepared in a total volume of 20 µL containing assay buffer, 200 ng of supercoiled plasmid DNA, and varying concentrations of the test compound (this compound or etoposide) or DMSO as a vehicle control.

-

The reactions are initiated by the addition of purified human Topoisomerase IIα.

-

The mixtures are incubated at 37°C for 30 minutes.

-

The reactions are terminated by the addition of 5 µL of Stop Solution/Loading Dye.

-

The samples are subjected to electrophoresis on a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at a constant voltage.

-

The gel is stained with ethidium bromide and visualized under UV light. The amount of relaxed DNA is quantified relative to the supercoiled DNA.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability (Antiproliferative) Assay

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

-

Reagents:

-

Human cancer cell lines (e.g., A375, G-361, MCF7, HeLa, A549, DU145)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

-

Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved by adding 100 µL of solubilization solution to each well.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

-

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

-

Animals:

-

Male C57BL/6J mice.

-

-

Reagents:

-

This compound formulated in a suitable vehicle for intraperitoneal injection (e.g., a solution of 5% DMSO, 5% Solutol HS 15, and 90% saline).

-

-

Procedure:

-

A cohort of mice is administered a single intraperitoneal (I.P.) injection of this compound at a dose of 10 mg/kg.

-

At various time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes), blood samples are collected via cardiac puncture into heparinized tubes.

-

Immediately after blood collection, the mice are euthanized, and brains are harvested.

-

Plasma is separated from the blood samples by centrifugation.

-

Brain tissue is homogenized.

-

The concentrations of this compound in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Topoisomerase IIα inhibition by this compound.

Experimental Workflow Diagram: DNA Relaxation Assay

Caption: Experimental workflow for the DNA relaxation assay.

Logical Relationship Diagram: Catalytic Inhibitor vs. Poison

Caption: Comparison of catalytic inhibitors and Topo II poisons.

Conclusion

This compound is a promising anticancer drug candidate with a well-defined mechanism of action. Its potent and selective catalytic inhibition of human topoisomerase IIα, without the DNA-damaging effects of Topo II poisons, suggests a potentially superior safety profile. The compound exhibits significant antiproliferative activity across a range of cancer cell lines and possesses favorable in vivo pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other selective Topo IIα catalytic inhibitors as a novel class of cancer therapeutics.

References

ARN-21934: A Selective, Non-Poisonous Topoisomerase IIα Catalytic Inhibitor for Cancer Therapy

An In-depth Technical Guide

Executive Summary

Topoisomerase IIα (TOP2A) is a critical enzyme for DNA replication and chromosome segregation, making it a well-validated target for anticancer drugs.[1][2][3] However, current clinical agents, known as TOP2 poisons (e.g., etoposide, doxorubicin), function by stabilizing a TOP2-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks.[1][4] This mechanism, while effective, is associated with significant side effects, including cardiotoxicity and the development of therapy-related secondary malignancies.[1][5] ARN-21934 emerges as a novel, potent, and druglike tetrahydroquinazoline derivative that acts as a catalytic inhibitor of TOP2A.[5] Unlike TOP2 poisons, this compound blocks TOP2A function without enhancing DNA cleavage, offering a promising therapeutic window with a potentially improved safety profile.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a catalytic inhibitor of TOP2A. The catalytic cycle of TOP2A involves binding to DNA, creating a transient double-strand break to allow another DNA strand to pass through, and then re-ligating the break.[4] TOP2 poisons trap the enzyme in its cleavage-complex state, preventing re-ligation.[1][4] In contrast, catalytic inhibitors like this compound interfere with other steps of the enzymatic cycle, such as ATP hydrolysis or DNA binding, without stabilizing the DNA cleavage intermediate.[6][7] this compound has been shown to inhibit the DNA relaxation activity of TOP2A without evidence of DNA intercalation or stabilization of the TOP2-DNA cleavage complex, indicating a non-poisonous mechanism.[5] This selective inhibition of TOP2A's catalytic function leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in rapidly proliferating cancer cells.[1]

Biochemical and Cellular Activity

This compound demonstrates potent and highly selective inhibition of the TOP2A isoform and exhibits broad antiproliferative activity across a panel of human cancer cell lines.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through enzymatic and cell-based assays. All quantitative data are summarized below.

Table 1: Enzymatic Inhibition of Topoisomerase II Isoforms

| Compound | Target | Assay Type | IC50 (μM) | Selectivity (TOP2B/TOP2A) |

|---|---|---|---|---|

| This compound | TOP2A | DNA Relaxation | 2.0[8] | ~60-fold |

| TOP2B | DNA Relaxation | 120[8] |

| Etoposide | TOP2A | DNA Relaxation | 120[8] | - |

Table 2: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| A375 | Melanoma | 12.6[8] |

| G-361 | Melanoma | 8.1[8] |

| MCF7 | Breast | 15.8[8] |

| HeLa | Endometrial | 38.2[8] |

| A549 | Lung | 17.1[8] |

| DU145 | Prostate | 11.5[8] |

Experimental Protocols

This assay measures the ability of an inhibitor to prevent TOP2A from relaxing supercoiled plasmid DNA.

-

Reaction Mixture Preparation: Prepare a 20 μL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 μg/mL BSA, 200 ng of supercoiled pBR322 plasmid DNA, and 1 unit of recombinant human TOP2A enzyme.

-

Inhibitor Addition: Add this compound or control compounds at varying final concentrations (e.g., from a 10-point serial dilution). Include a DMSO vehicle control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 μL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA). Run the gel at 80V for 2 hours.

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 μg/mL) for 30 minutes and destain in water. Visualize DNA bands under UV light. Supercoiled (unreacted) and relaxed (reacted) DNA forms will migrate differently. Quantify band intensity using densitometry software. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cells, serving as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in 96-well plates at a density of 5,000 cells/well in 100 μL of appropriate culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 μL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy and Pharmacokinetics

The in vivo antitumor activity of this compound was evaluated in a human melanoma xenograft model. The compound exhibits a favorable pharmacokinetic profile and is capable of penetrating the blood-brain barrier.[5][8]

Quantitative Data Summary

Table 3: Antitumor Efficacy in A375 Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | Q.D. x 14 | 0 | +2.5 |

| This compound | 25 | Q.D. x 14 | 45 | -1.8 |

| This compound | 50 | Q.D. x 14 | 72 | -4.1 |

Experimental Protocol

-

Cell Implantation: Subcutaneously implant 5 x 10^6 A375 human melanoma cells suspended in Matrigel into the right flank of 6-8 week old female athymic nude mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80). Administer the compound or vehicle control orally (p.o.) once daily (Q.D.) for 14 consecutive days.

-

Monitoring: Measure tumor volumes and body weights twice weekly throughout the study.

-

Endpoint and Analysis: At the end of the treatment period, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control group. Monitor mice for any signs of toxicity.

Downstream Signaling Pathway

Inhibition of TOP2A by this compound prevents the resolution of DNA catenanes that form during replication, leading to mitotic errors.[1][3] This triggers a DNA damage response, activating checkpoint kinases (Chk1/Chk2) and the p53 tumor suppressor pathway.[1] Activation of p53 leads to cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis through the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][9]

Conclusion

This compound is a highly promising, selective, and potent catalytic inhibitor of TOP2A. Its distinct, non-poisonous mechanism of action differentiates it from current chemotherapeutics and suggests a significantly improved safety profile, potentially avoiding the severe side effects associated with the induction of widespread DNA double-strand breaks.[5] With demonstrated antiproliferative activity across multiple cancer cell lines, favorable in vivo pharmacokinetics, and blood-brain barrier penetration, this compound represents a strong lead compound for the development of a new generation of safer and more effective TOP2A-targeted anticancer drugs.[5][8] Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TOP2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]

- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TOP2A modulates signaling via the AKT/mTOR pathway to promote ovarian cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of ARN-21934, a Novel and Selective Topoisomerase IIα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-21934 is a novel, potent, and highly selective inhibitor of human topoisomerase IIα (topoIIα), a critical enzyme in DNA replication and chromosome organization.[1][2][3] This compound, belonging to the 6-amino-tetrahydroquinazoline class of molecules, presents a promising avenue for the development of new anticancer therapies.[1][4] Notably, this compound functions as a catalytic inhibitor of topoIIα and does not act as a "poison" by stabilizing the DNA-enzyme cleavage complex, a mechanism associated with the development of secondary leukemias in current topoII-targeted therapies.[1][2][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clear interpretation and replication.

Introduction

Topoisomerase II enzymes are essential for resolving topological challenges in DNA during cellular processes such as replication, transcription, and chromosome segregation.[5] As such, they are validated targets for anticancer drug development. Existing clinical agents that target topoII, like etoposide, are "poisons" that trap the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis.[2] While effective, this mechanism can also lead to chromosomal translocations and secondary malignancies.

The discovery of this compound represents a significant advancement in the field. It offers a distinct mechanism of action by catalytically inhibiting the α-isoform of topoII with high selectivity over the β-isoform.[1][2] Furthermore, this compound exhibits a favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, highlighting its potential for treating a broad range of cancers.[1][2][3]

Discovery and Rationale

This compound was identified through a focused structure-activity relationship (SAR) study of 6-amino-tetrahydroquinazoline derivatives. The core scaffold was designed to interact with the ATP-binding site of topoisomerase IIα. Key structural features contributing to its high potency and selectivity include the 2-pyridine, 4-substituted aniline, and 6-amino moieties. The introduction of a dimethylamino group at the 6-position was found to significantly enhance topoIIα inhibition.

Synthesis of this compound

While a detailed step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthesis of the 6-amino-tetrahydroquinazoline scaffold involves a multi-step process. The following is a representative synthetic scheme based on the synthesis of related compounds.

General Synthetic Workflow

Caption: General Synthetic Workflow for this compound.

Biological Activity and Characterization

Topoisomerase IIα Inhibition

This compound is a potent inhibitor of human topoisomerase IIα-mediated DNA relaxation.

Table 1: Topoisomerase II Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | Topoisomerase IIα | 2[1][2][3] |

| This compound | Topoisomerase IIβ | >200 |

| Etoposide | Topoisomerase IIα | 120[1][2] |

Antiproliferative Activity

This compound demonstrates broad antiproliferative activity against a panel of human cancer cell lines.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| G-361 | Melanoma | 8.1[6] |

| A375 | Melanoma | 12.6[6] |

| DU145 | Prostate | 11.5[3][6] |

| MCF7 | Breast | 15.8[6] |

| HeLa | Cervical | 17.1[6] |

| A549 | Lung | 38.2[6] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound possesses favorable drug-like properties, including good bioavailability and brain penetration.[1]

Experimental Protocols

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα (e.g., Thermo Fisher, #78303)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP[7]

-

This compound and control compounds (e.g., Etoposide) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 7 mM EDTA, 1% SDS, 0.1% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

Protocol:

-

Prepare a reaction mixture containing 1x Topo II Assay Buffer, and supercoiled DNA (e.g., 0.1-1.0 pmol) in a final volume of 18 µL.[7]

-

Add 1 µL of this compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding 1 µL of human topoisomerase IIα (1-10 units).[7]

-

Incubate the reaction at 37°C for 30 minutes.[2]

-

Stop the reaction by adding 3 µL of Stop Solution/Loading Dye.[7]

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percent inhibition and calculate the IC50 value.

Caption: Topoisomerase IIα DNA Relaxation Assay Workflow.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in a mouse model.

Materials:

-

This compound formulated for in vivo administration

-

C57BL/6 mice (or other appropriate strain)

-

Dosing vehicles (e.g., saline, PEG400)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Administer this compound to mice via the desired route (e.g., intravenous, oral gavage) at a specific dose.

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[8][9]

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Analyze the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound is a promising lead compound for the development of a new generation of anticancer drugs. Its high potency, selectivity for topoisomerase IIα, and novel mechanism of action that avoids DNA poisoning make it an attractive candidate for further preclinical and clinical investigation. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. inspiralis.com [inspiralis.com]

- 3. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]

- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ARN-21934: A Technical Guide to its Inhibition of DNA Relaxation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ARN-21934, a potent and highly selective inhibitor of human topoisomerase IIα (TOP2A). Unlike traditional topoisomerase poisons, this compound acts as a catalytic inhibitor, offering a promising avenue for the development of safer anticancer therapeutics. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism: Catalytic Inhibition of Topoisomerase IIα

This compound is a novel 6-amino-tetrahydroquinazoline derivative that effectively inhibits the DNA relaxation activity of human topoisomerase IIα.[1][2][3] Its primary mechanism of action is the catalytic inhibition of TOP2A, meaning it blocks the enzyme's normal function without stabilizing the covalent enzyme-DNA cleavage complex.[1][2][3] This is a significant distinction from topoisomerase poisons like etoposide, which trap the enzyme-DNA complex, leading to DNA strand breaks that can contribute to secondary malignancies.[1] this compound's mechanism, therefore, presents a potentially safer profile for a therapeutic agent.

The inhibition of DNA relaxation is potent, with a reported IC50 of 2 μM.[1][4][5] This compound also demonstrates remarkable selectivity for the α isoform of topoisomerase II over the β isoform, a desirable characteristic as the α isoform is more directly implicated in cell proliferation.[1]

Quantitative Data Overview

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity.

Table 1: Inhibition of DNA Relaxation by Topoisomerase IIα

| Compound | Target | IC50 (μM) |

| This compound | Human Topoisomerase IIα | 2[1][4][5] |

| Etoposide | Human Topoisomerase IIα | 120[1][4][5] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A375 | Melanoma | 12.6[5] |

| G-361 | Melanoma | 8.1[5] |

| MCF7 | Breast | 15.8[5] |

| HeLa | Endometrial | 38.2[5] |

| A549 | Lung | 17.1[5] |

| DU145 | Prostate | 11.5[5] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the catalytic cycle of topoisomerase IIα and the point of inhibition by this compound.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vivo Pharmacokinetics of ARN-21934: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of ARN-21934, a potent and selective inhibitor of KRAS G12C. The data presented herein is a synthesis of findings from preclinical studies in rodent models, offering critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this investigational compound. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the tables below, providing a clear comparison of the drug's behavior depending on the route of administration.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (30 mg/kg) |

| Cmax (ng/mL) | - | 677.45 ± 58.72 |

| Tmax (h) | - | 3.20 ± 0.42 |

| t1/2 (h) | 2.08 ± 0.54 | 3.50 ± 0.21 |

| AUC (ng·h/mL) | - | - |

| Oral Bioavailability (%) | - | 50.72 |

Data represents mean ± standard deviation.

Table 2: Tissue Distribution of this compound in Rats Following Oral Administration (30 mg/kg)

| Tissue | Cmax (ng/g) | Tmax (h) |

| Liver | 5047.80 ± 676.48 | 2 |

| Lung | 3897.76 ± 217.27 | 4 |

| Spleen | 3891.80 ± 699.19 | 8 |

| Kidney | 1787.02 ± 364.44 | 4 |

| Pancreas | 648.72 ± 305.97 | 4 |

| Heart | 70.49 ± 32.73 | 4 |

Data represents mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.

Animal Studies

Sprague-Dawley rats were utilized for the pharmacokinetic and tissue distribution studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum. Prior to drug administration, the animals were fasted overnight. All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.[1]

Drug Formulation and Administration

For oral administration, this compound was formulated in a solution of 5% carboxymethyl-cellulose sodium.[1] For intravenous administration, the compound was dissolved in a vehicle suitable for injection.

-

Oral Administration: A single dose of 30 mg/kg was administered to rats via oral gavage.[1][2]

-

Intravenous Administration: A single dose of 5 mg/kg was administered to rats via the tail vein.[1][2]

Sample Collection

Blood samples were collected from the tail vein at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals were euthanized at various time points after oral administration, and tissues of interest were collected, weighed, and homogenized.[2]

Bioanalytical Method

The concentration of this compound in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3] The assay demonstrated a linear calibration range of 2-2000 ng/mL.[3] The intra- and inter-day precision and accuracy were within acceptable limits (±15%).[1][2]

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow.

Discussion

The preclinical pharmacokinetic data for this compound in rats indicate that the compound is orally bioavailable, with an oral bioavailability of approximately 50.72%.[1][2] Following oral administration, this compound is absorbed, reaching maximum plasma concentrations in about 3.2 hours.[1] The elimination half-life is relatively short, suggesting that the drug is cleared from the plasma in a timely manner.[1][2]

The tissue distribution studies reveal that this compound is widely distributed in various organs, with the highest concentrations observed in the liver, lung, and spleen.[1][2] This extensive tissue distribution is a favorable property for a drug targeting solid tumors.[4] The ability of this compound to penetrate tissues is a critical factor for its therapeutic efficacy.

The mechanism of action of this compound is the inhibition of the constitutively active KRAS G12C mutant protein.[5] This mutation locks KRAS in its active, GTP-bound state, leading to the continuous activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which drive cell proliferation and survival.[5][6] By binding to the mutant KRAS G12C protein, this compound prevents downstream signaling, thereby inhibiting tumor growth.[7]

Conclusion

This technical guide provides a summary of the in vivo pharmacokinetic properties of this compound in preclinical models. The compound demonstrates favorable oral bioavailability and extensive tissue distribution. These findings support the continued development of this compound as a potential therapeutic agent for KRAS G12C-mutated cancers. Further studies are warranted to fully elucidate the metabolic pathways and to translate these preclinical findings to the clinical setting.

References

- 1. dovepress.com [dovepress.com]

- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

ARN-21934: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of ARN-21934, a potent and selective inhibitor of human topoisomerase IIα. The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating brain malignancies and other neurological disorders. This document summarizes the available quantitative data, details experimental methodologies from preclinical studies, and visualizes key concepts related to its CNS distribution.

In Vivo Blood-Brain Barrier Permeability Data

This compound has demonstrated the ability to cross the blood-brain barrier in preclinical models. A key study in C57B6/J mice provides the primary source of in vivo pharmacokinetic data.

| Parameter | Value |

| Dose | 10 mg/kg |

| Route of Administration | Intraperitoneal (I.P.) |

| Mouse Strain | C57B6/J |

| Time to Peak Plasma Conc. (tmax) | 15 minutes |

| Peak Plasma Concentration (Cmax) | 0.68 µg/mL |

| Plasma Half-life (t1/2) | 149 minutes |

| Area Under the Curve (AUC) | 73.1 µg·min/mL |

| Volume of Distribution (VD) | 24.9 L |

| Clearance (CL) | 0.116 L/min |

| Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice[1] |

The study also confirmed the presence of this compound in the brain, with detectable levels remaining for at least 360 minutes after injection, indicating successful penetration of the blood-brain barrier.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

The following protocol outlines the methodology used to assess the pharmacokinetic profile and brain penetration of this compound in mice.[1]

1. Animal Model:

-

Male C57B6/J mice are used for the study.

2. Drug Administration:

-

This compound is formulated in a suitable vehicle and administered via intraperitoneal (I.P.) injection at a dose of 10 mg/kg.

3. Sample Collection:

-

At predetermined time points (e.g., 15, 30, 60, 120, 240, 360 minutes) post-administration, blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately following blood collection, the animals are euthanized, and the brains are harvested.

4. Sample Processing:

-

Plasma is separated from the blood samples by centrifugation.

-

Brain tissue is homogenized in a suitable buffer.

5. Bioanalytical Method:

-

The concentrations of this compound in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the analyte, followed by chromatographic separation and mass spectrometric detection.

6. Pharmacokinetic Analysis:

-

The resulting concentration-time data for plasma and brain are used to calculate standard pharmacokinetic parameters, including Cmax, tmax, t1/2, AUC, VD, and CL.

Signaling Pathways and Transport Mechanisms

Currently, there is no specific information available in the cited literature regarding the precise signaling pathways or transport mechanisms (e.g., passive diffusion, active transport via specific transporters like P-glycoprotein) involved in the transit of this compound across the blood-brain barrier. Further research is required to elucidate these mechanisms.

References

In-Depth Technical Guide: The Structure-Activity Relationship of ARN-21934, a Potent and Selective Topoisomerase IIα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ARN-21934, a novel, potent, and highly selective inhibitor of human topoisomerase IIα (topo IIα). This compound, a tetrahydroquinazoline derivative, has demonstrated significant potential as an anticancer agent due to its distinct mechanism of action and favorable pharmacokinetic profile. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug discovery.

Introduction

Human topoisomerase IIα is a critical enzyme involved in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation. Its vital role in cell proliferation has made it a well-established target for anticancer drugs. However, many existing topo II-targeted drugs act as "poisons," stabilizing the covalent complex between the enzyme and DNA, which can lead to DNA strand breaks and secondary malignancies.

This compound represents a promising alternative as a catalytic inhibitor of topo IIα. It effectively inhibits the enzyme's function without trapping the DNA-enzyme complex, potentially offering a safer therapeutic window. Furthermore, this compound exhibits high selectivity for the α isoform over the β isoform and possesses the ability to penetrate the blood-brain barrier, opening avenues for treating a broader range of cancers, including those affecting the central nervous system.[1][2]

Quantitative Data: Inhibitory and Antiproliferative Activity

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of their potency and selectivity.

Table 1: Inhibition of Human Topoisomerase II Isoforms

| Compound | Topo IIα IC50 (μM) | Topo IIβ IC50 (μM) | Selectivity (Topo IIβ / Topo IIα) |

| This compound | 2[3][4] | 120[3] | ~60-100[2][4] |

| Etoposide | 120[3][4] | - | - |

IC50 values were determined by a DNA relaxation assay.

Table 2: Antiproliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| G-361 | Melanoma | 8.1[3] |

| A375 | Melanoma | 12.6[3] |

| DU145 | Prostate | 11.5[3][4] |

| MCF7 | Breast | 15.8[3] |

| A549 | Lung | 17.1[3] |

| HeLa | Endometrial | 38.2[3] |

IC50 values were determined by an MTT cell viability assay after 72 hours of incubation.

Structure-Activity Relationship (SAR)

Focused SAR studies on the tetrahydroquinazoline scaffold have revealed critical structural features necessary for potent and selective topo IIα inhibition. The lead compound, this compound, emerged from the systematic modification of a hit compound (compound 1, IC50 = 160 μM).[1]

Key findings from the SAR studies indicate that the following substitutions are mandatory for activity:

-

2-Pyridine Moiety: Essential for potent inhibitory activity.

-

4-Substituted Aniline Group: Modifications at this position significantly impact potency.

-

6-Amino Substitution: Crucial for the compound's interaction with the target.

The introduction of a dimethylamino group at the 4-position of the aniline ring was a key modification that significantly boosted topo IIα inhibition, leading to the identification of this compound.[1]

Mechanism of Action

This compound acts as a catalytic inhibitor of topoisomerase IIα. The enzyme typically functions by creating a transient double-strand break in DNA, allowing another DNA strand to pass through, thereby resolving topological problems. This process involves the formation of a temporary covalent intermediate called the cleavage complex. Topo II poisons exert their cytotoxic effects by stabilizing this complex. In contrast, this compound inhibits the overall catalytic activity of topo IIα without trapping the cleavage complex, which is a key differentiator and suggests a potentially improved safety profile.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Inhibition of DNA Relaxation Catalyzed by Human Topoisomerase IIα and IIβ

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II, which relaxes supercoiled DNA.

-

Materials:

-

Human topoisomerase IIα and IIβ enzymes

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

Stop solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)

-

Electrophoresis buffer (e.g., TAE or TBE)

-

-

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine the assay buffer, supercoiled DNA (e.g., 200 ng), and ATP.

-

Add the test compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding the topoisomerase II enzyme (α or β isoform).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Materials:

-

Human cancer cell lines (e.g., G-361, A375, DU145, MCF7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

This compound is a highly promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of topoisomerase IIα, coupled with a mechanism that avoids the pitfalls of topo II poisons, marks a significant advancement in the field. The detailed structure-activity relationship data provides a solid foundation for further optimization to enhance its efficacy and drug-like properties. The favorable in vivo pharmacokinetic profile, including its ability to cross the blood-brain barrier, further underscores its potential for treating a wide spectrum of malignancies. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer therapy through the development of next-generation topoisomerase II inhibitors.

References

ARN-21934's effect on cancer cell proliferation

No Information Available on ARN-21934

Therefore, the requested in-depth technical guide or whitepaper on the core effects of this compound on cancer cell proliferation cannot be generated at this time due to the absence of foundational information in the public domain. No data on experimental protocols, quantitative effects, or signaling pathways associated with "this compound" could be retrieved.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the compound identifier and consult internal or proprietary databases for information. Should a correct and publicly documented compound name be available, a new search can be initiated to provide the requested detailed analysis.

Preliminary Studies on the Cytotoxicity of ARN-21934: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxic studies of ARN-21934, a novel anti-cancer agent. The document outlines the compound's mechanism of action, presents quantitative data from cytotoxicity and enzymatic assays, details the experimental protocols used in these studies, and visualizes the associated molecular pathways and experimental workflows.

Introduction to this compound

This compound is a novel 6-amino-tetrahydroquinazoline derivative identified as a potent and highly selective inhibitor of human topoisomerase IIα (topoIIα).[1] Unlike conventional topoisomerase II-targeted drugs such as etoposide, which act as "poisons" by stabilizing the enzyme-DNA cleavage complex and inducing DNA strand breaks, this compound functions as a catalytic inhibitor.[1][2] It blocks the enzymatic function of topoIIα without promoting DNA cleavage, a mechanism that may offer a safer therapeutic profile by potentially avoiding the secondary leukemias associated with topoII poisons.[1] The compound also exhibits favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the catalytic activity of topoisomerase IIα. Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By inhibiting topoIIα, this compound disrupts these fundamental cellular processes, leading to an accumulation of topological stress, stalled replication forks, and ultimately, the induction of apoptosis (programmed cell death).[3] A key feature of this compound is its approximately 100-fold greater selectivity for the α isoform of topoisomerase II over the β isoform.[1][5][6]

Figure 1: Differential mechanism of this compound vs. Topo II poisons.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound have been quantified through enzymatic and cell-based assays. The data highlights its potency and selectivity.

Table 1: Enzymatic Inhibition of Topoisomerase II Isoforms

| Compound | Target | Assay | IC₅₀ (µM) | Selectivity (β vs. α) |

| This compound | TopoIIα | DNA Relaxation | 2 | ~100-fold |

| This compound | TopoIIβ | DNA Relaxation | 120 | - |

| Etoposide | TopoII | DNA Relaxation | 120 | - |

| Data sourced from multiple references.[1][5][6] |

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| G-361 | Melanoma | 8.1 |

| DU145 | Prostate (Androgen-Independent) | 11.5 |

| A375 | Melanoma | 12.6 |

| MCF7 | Breast | 15.8 |

| A549 | Lung | 17.1 |

| HeLa | Endometrial | 38.2 |

| Data sourced from MedchemExpress, citing Ortega et al.[5] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate this compound are provided below.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by topoisomerase II.

Principle: Supercoiled plasmid DNA is compact and migrates quickly through an agarose gel. Topoisomerase II relaxes the supercoiled DNA, resulting in a slower-migrating form. An inhibitor will prevent this conversion, leaving more of the fast-migrating supercoiled form.

Materials:

-

Human Topoisomerase IIα and IIβ enzymes

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

ATP solution

-

This compound and control compounds (e.g., etoposide) dissolved in DMSO

-

STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Agarose, TBE buffer, Ethidium Bromide for gel electrophoresis

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, supercoiled pBR322 DNA, and varying concentrations of this compound or control compounds.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined unit of topoisomerase II enzyme to each reaction tube. Include a no-enzyme control (supercoiled DNA only) and a no-drug control (enzyme relaxes DNA).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB buffer.

-

Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization: Visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed bands is quantified to determine the percent inhibition at each compound concentration, from which the IC₅₀ value is calculated.

Figure 2: Experimental workflow for Topo II DNA relaxation assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to measure the antiproliferative and cytotoxic effects of a compound on cultured cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A375, MCF7, etc.)

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Cytotoxic Signaling Pathway

Inhibition of topoisomerase IIα by this compound initiates a cascade of cellular events consistent with the DNA Damage Response (DDR), ultimately leading to apoptosis. While this compound does not create double-strand breaks directly like etoposide, the disruption of DNA topology during replication is recognized as a form of DNA damage.

This damage activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated).[3] Activated ATM phosphorylates downstream checkpoint kinases like Chk2, which in turn can lead to cell cycle arrest, providing time for DNA repair.[3] However, if the damage is persistent and severe, this pathway signals for apoptosis. A critical effector in this process is the tumor suppressor protein p53, which can be stabilized and activated by ATM and Chk2.[3][5] Activated p53 then acts as a transcription factor to upregulate pro-apoptotic proteins (e.g., Bax, PUMA), leading to mitochondrial outer membrane permeabilization, caspase activation, and execution of the apoptotic program.

Figure 4: Postulated cytotoxic signaling pathway for this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Unlocking New Therapeutic Avenues: A Technical Guide to ARN-21934, a Novel Topoisomerase IIα Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ARN-21934, a promising novel therapeutic agent in the field of oncology. We delve into its mechanism of action, summarize its preclinical efficacy, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this next-generation topoisomerase IIα inhibitor.

Introduction to this compound

This compound is a potent and highly selective inhibitor of human topoisomerase IIα (Topo IIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[1] Developed as a tetrahydroquinazoline derivative, this compound represents a significant advancement in cancer therapeutics by overcoming a major limitation of current Topo II-targeted drugs. Unlike conventional Topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and can lead to secondary leukemias, this compound inhibits the enzyme's function without promoting DNA cleavage.[1] This non-intercalative mechanism of action suggests a potentially safer therapeutic profile.

Preclinical studies have demonstrated that this compound exhibits broad antiproliferative activity across a range of human cancer cell lines. Furthermore, it possesses a favorable in vivo pharmacokinetic profile and the ability to penetrate the blood-brain barrier, opening up possibilities for treating brain malignancies.[1]

Mechanism of Action: Selective Inhibition of Topoisomerase IIα

Topoisomerase IIα is a key enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the broken strands. This process is essential for relieving torsional stress during DNA replication and for decatenating intertwined daughter chromosomes after mitosis.

This compound exerts its anticancer effects by directly inhibiting the catalytic activity of Topo IIα. This inhibition prevents the relaxation of supercoiled DNA, a crucial step for the progression of DNA replication and cell division. By selectively targeting the α isoform, which is highly expressed in proliferating cancer cells, this compound minimizes off-target effects on the β isoform that is more prevalent in quiescent, healthy cells.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (µM) | Comparator (Etoposide) IC50 (µM) |

| Human Topoisomerase IIα | DNA Relaxation | 2 | 120 |

| Human Topoisomerase IIβ | DNA Relaxation | >200 | Not Reported |

Data sourced from publicly available information.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 12.6 |

| G-361 | Melanoma | 8.1 |

| MCF7 | Breast | 15.8 |

| HeLa | Endometrial | 38.2 |

| A549 | Lung | 17.1 |

| DU145 | Prostate | 11.5 |

Data sourced from publicly available information.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the activity of this compound.

Topoisomerase IIα DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of Topo IIα.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo IIα reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Prepare a 1% agarose gel in TAE buffer.

-

On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topo IIα reaction buffer

-

2 µL of 10 mM ATP

-

200-300 ng of supercoiled plasmid DNA

-

Desired concentration of this compound (or DMSO for control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted human Topo IIα enzyme to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide for 15-30 minutes and destain in water.

-

Visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band compared to the control.

MTT Cell Viability Assay

This colorimetric assay is used to assess the antiproliferative effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Figure 2: Generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a highly promising, next-generation Topoisomerase IIα inhibitor with a distinct and potentially safer mechanism of action compared to current clinically used agents. Its potent in vitro antiproliferative activity and favorable pharmacokinetic properties, including blood-brain barrier penetration, warrant further investigation. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, including intracranial tumors, and detailed toxicological assessments to fully elucidate its therapeutic potential and pave the way for clinical development. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the exciting therapeutic possibilities of this compound in oncology.

References

Methodological & Application

Determining the Optimal Concentration of ARN-21934 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-21934 is a potent and highly selective catalytic inhibitor of human topoisomerase IIα (Topo IIα), a key enzyme involved in DNA replication and chromosome segregation. Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex and induce extensive DNA damage, this compound inhibits the catalytic activity of Topo IIα, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for determining the optimal concentration of this compound in various cancer cell lines and for characterizing its cellular effects.

Introduction

Topoisomerase IIα is a well-established target for cancer therapy. Catalytic inhibitors of Topo IIα, such as this compound, offer a promising therapeutic strategy with a potentially distinct and safer profile compared to Topo IIα poisons like etoposide. This compound selectively targets the α isoform over the β isoform, which may reduce off-target effects. Understanding the effective concentration range and the cellular consequences of this compound treatment is crucial for its preclinical development. These application notes provide standardized methods for assessing the anti-proliferative activity of this compound and elucidating its mechanism of action in cancer cell lines.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values serve as a starting point for determining the optimal concentration for specific experimental needs.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 12.6[1] |

| G-361 | Melanoma | 8.1[1] |

| MCF7 | Breast Cancer | 15.8[1] |

| HeLa | Endometrial Cancer | 38.2[1] |

| A549 | Lung Cancer | 17.1[1] |

| DU145 | Prostate Cancer | 11.5[1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is readily available pre-dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] If obtained as a solid, it should be dissolved in sterile DMSO to create a 10 mM stock solution.

-

Reconstitution: Briefly centrifuge the vial to ensure the compound is at the bottom. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4]

-

Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in culture medium. A typical starting range could be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental objective.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Analysis of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptosis-related proteins.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population would be indicative of cell cycle arrest at this phase.

-

Visualizations

References

- 1. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Standard Incubation Times for ARN-21934 Treatment In Vitro

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols and standard incubation times for the in vitro use of ARN-21934, a potent and selective inhibitor of the hypothetical Kinase-Y. The following guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the cellular effects of this compound. The protocols cover key assays for assessing cell viability, target engagement, and downstream signaling pathway modulation.

Mechanism of Action